BenchChemオンラインストアへようこそ!

6-Bromo-8-chloroimidazo[1,5-a]pyridine

Chemoselective cross-coupling Sequential functionalization Building block diversification

6-Bromo-8-chloroimidazo[1,5-a]pyridine (C₇H₄BrClN₂, MW 231.48 g/mol) is a dihalogenated heterocycle belonging to the imidazo[1,5-a]pyridine family. This scaffold is recognized for its versatility in medicinal chemistry and materials science, serving as a privileged structure in drug discovery and a tunable luminescent core.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
CAS No. 1427385-99-6
Cat. No. B1381666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-chloroimidazo[1,5-a]pyridine
CAS1427385-99-6
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=C(C2=CN=CN2C=C1Br)Cl
InChIInChI=1S/C7H4BrClN2/c8-5-1-6(9)7-2-10-4-11(7)3-5/h1-4H
InChIKeyPWZYRMMFTWYTGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-chloroimidazo[1,5-a]pyridine (CAS 1427385-99-6) – A Dual-Halogenated Imidazo[1,5-a]pyridine Scaffold for Medicinal and Materials Chemistry


6-Bromo-8-chloroimidazo[1,5-a]pyridine (C₇H₄BrClN₂, MW 231.48 g/mol) is a dihalogenated heterocycle belonging to the imidazo[1,5-a]pyridine family. This scaffold is recognized for its versatility in medicinal chemistry and materials science, serving as a privileged structure in drug discovery and a tunable luminescent core . The simultaneous presence of bromine at position 6 and chlorine at position 8 imparts orthogonal reactivity for sequential cross-coupling reactions, enabling regioselective diversification that is not achievable with mono-halogenated or symmetrically dihalogenated analogs .

Why Generic Substitution Fails for 6-Bromo-8-chloroimidazo[1,5-a]pyridine – Positional Isomers Yield Divergent Reactivity and Biological Profiles


Dihalogenated imidazo[1,5-a]pyridines with identical molecular formulas (e.g., 8-bromo-6-chloro, 5-bromo-8-chloro, or 8-bromo-5-chloro regioisomers) cannot be interchangeably substituted because the position of each halogen dictates both the electronic landscape of the heterocycle and the chemoselectivity of palladium-catalyzed cross-coupling reactions . Bromide at C6 undergoes oxidative addition preferentially over chloride at C8, enabling sequential Suzuki–Miyaura couplings that install distinct aryl/heteroaryl groups at each position. This positional selectivity is entirely lost in regioisomeric or symmetrically dihalogenated analogs . Consequently, procurement of the specific 6-bromo-8-chloro isomer is mandatory for synthetic routes that rely on this defined reaction sequence.

Quantitative Differentiation Evidence for 6-Bromo-8-chloroimidazo[1,5-a]pyridine vs. Closest Halogenated Analogs


Orthogonal Cross-Coupling Reactivity: Chemoselective Oxidative Addition of C6–Br over C8–Cl

In palladium(0)-catalyzed cross-coupling, the C6–Br bond of 6-bromo-8-chloroimidazo[1,5-a]pyridine undergoes oxidative addition significantly faster than the C8–Cl bond. For related imidazo[1,5-a]pyridine dihalides, aryl bromides react with Pd(PPh₃)₄ at 60–80 °C within 2–4 h, whereas aryl chlorides require temperatures above 100 °C and electron-rich phosphine ligands (e.g., SPhos) to achieve comparable conversion . This kinetic selectivity allows the C6 position to be functionalized first via Suzuki–Miyaura coupling, leaving the C8–Cl intact for a subsequent orthogonal coupling step. In contrast, the regioisomer 8-bromo-6-chloroimidazo[1,5-a]pyridine (CAS 1427400-82-5) has its more reactive bromide at C8, yielding a reversed functionalization sequence that produces different bis-arylated products under identical conditions .

Chemoselective cross-coupling Sequential functionalization Building block diversification

Luminescence Quantum Yield Modulation: Halogen Identity at C6 Dramatically Alters Optical Output

In a systematic study of halogenated imidazo[1,5-a]pyridines, the nature of the halogen substituent at the imidazo[1,5-a]pyridine core was shown to modulate luminescence quantum yields (Φ) in solution. Substitution at position 3 with bromine resulted in a Φ of 0.12 in dichloromethane, while chlorine substitution at the same position yielded Φ = 0.08, and iodine gave Φ = 0.05. By extension, the C6–Br substituent in 6-bromo-8-chloroimidazo[1,5-a]pyridine is expected to contribute to a higher fluorescence quantum yield than the corresponding 6-chloro analog, while the C8–Cl provides an additional handle for further photophysical tuning via cross-coupling . The unsubstituted imidazo[1,5-a]pyridine core exhibits Φ < 0.01 under identical conditions.

Fluorescence tuning Luminescent materials Halogen effect

CYP Enzyme Inhibition Profile: Low Micromolar CYP1A2 and CYP3A4 Activity

6-Bromo-8-chloroimidazo[1,5-a]pyridine has been profiled against human cytochrome P450 isoforms. In human liver microsome assays, it inhibited CYP1A2 with an IC₅₀ of 20,000 nM (20 µM) and CYP3A4 with an IC₅₀ of 11,200 nM (11.2 µM) . These values indicate low to moderate CYP inhibitory promiscuity, which is a favorable attribute for a building block intended for lead optimization programs where minimizing drug–drug interaction liability is critical. The structurally analogous 1-bromo-6-chloroimidazo[1,5-a]pyridine regioisomer has not been comparably profiled in public databases, making these the only publicly available CYP data for a 6-bromo-8-chloro-substituted imidazo[1,5-a]pyridine scaffold .

Drug metabolism CYP inhibition ADME screening

Kinase Inhibition Potential: Spirocyclic Derivative Active Against Mnk Kinase

The spirocyclic derivative 6'-bromo-8'-chloro-1'H-spiro[cyclobutane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione, which embeds the 6-bromo-8-chloroimidazo[1,5-a]pyridine core, has been identified as a potential inhibitor of MAP kinase-interacting kinase (Mnk), a target implicated in cancer progression and inflammatory signaling . While a direct IC₅₀ for this specific spirocyclic compound is not publicly disclosed, structurally related imidazopyridine–imidazopyrazine derivatives have demonstrated Mnk1/2 inhibition with potencies in the nanomolar to low micromolar range (IC₅₀ values ranging from 50 nM to 5 µM) . The 6-bromo-8-chloro substitution pattern is critical for the spirocyclic scaffold's binding conformation, as the halogen atoms occupy key hydrophobic pockets identified in Mnk docking studies .

Mnk inhibition Kinase drug discovery Cancer therapeutics

Procurement-Relevant Application Scenarios for 6-Bromo-8-chloroimidazo[1,5-a]pyridine


Sequential Two-Directional Diversification for Kinase-Focused Compound Libraries

Medicinal chemistry teams constructing kinase-targeted libraries can exploit the orthogonal C6–Br and C8–Cl reactivity to install distinct aromatic groups at each position via sequential Suzuki–Miyaura couplings. The first coupling at C6 is performed under mild Pd(0) conditions (e.g., Pd(PPh₃)₄, 80 °C), leaving C8–Cl intact; a second coupling with a more active catalyst system (e.g., Pd₂(dba)₃/SPhos, 110 °C) then functionalizes C8. This strategy generates diverse bis-arylated imidazo[1,5-a]pyridines with regiochemical precision that cannot be achieved using mono-halogenated or symmetrically dihalogenated scaffolds .

Luminescent Probe Development with Tunable Stokes Shift

Researchers developing fluorescent sensors or bioimaging probes can use 6-bromo-8-chloroimidazo[1,5-a]pyridine as a starting scaffold. The Br substituent at C6 is predicted to enhance fluorescence quantum yield relative to the chloro analog (Φ ≈ 0.10–0.15 vs. 0.08 for Cl), while the C8–Cl provides a site for introducing electron-donating or -withdrawing groups that modulate emission wavelength and Stokes shift . This dual-handle approach is particularly valuable for creating ratiometric or environment-sensitive dyes.

Mnk Inhibitor Lead Optimization

Drug discovery programs targeting Mnk1/2 kinases for oncology or inflammation indications can use 6-bromo-8-chloroimidazo[1,5-a]pyridine as a key intermediate for spirocyclic inhibitor synthesis. The halogen pattern has been validated in docking studies as occupying critical hydrophobic pockets in the Mnk ATP-binding site, and procurement of the correct regioisomer is essential for maintaining this binding mode during SAR exploration .

ADME-Safe Fragment Growing in Lead Discovery

Given its low CYP inhibitory promiscuity (CYP1A2 IC₅₀ = 20 µM; CYP3A4 IC₅₀ = 11.2 µM), this compound serves as a metabolically benign fragment for hit-to-lead expansion. Medicinal chemists can elaborate the scaffold with confidence that the core itself does not introduce significant CYP-mediated drug–drug interaction risk, reducing the need for late-stage CYP rescue modifications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-8-chloroimidazo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.